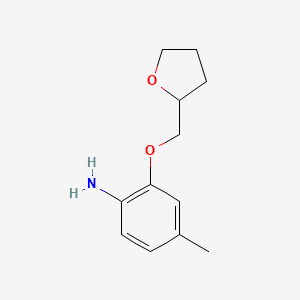

4-Methyl-2-(oxolan-2-ylmethoxy)aniline

描述

Contextualization of Aniline (B41778) and Furan-Derived Structures in Modern Chemical Synthesis

Aniline and its derivatives are fundamental building blocks in organic synthesis, serving as precursors to a vast array of dyes, polymers, and pharmaceuticals. researchgate.net The amino group on the aromatic ring makes anilines highly reactive and versatile for various chemical transformations. uva.nl Their electronic properties can be finely tuned through substitution on the aromatic ring, influencing their reactivity and potential applications. nih.gov Many aniline derivatives are key components in the development of therapeutic agents, including anticancer and antimicrobial drugs. nih.govnih.gov

Similarly, furan (B31954) and its saturated analogue, tetrahydrofuran (B95107) (oxolane), are heterocyclic compounds of immense significance in medicinal chemistry. The tetrahydrofuran ring, in particular, is a common structural motif in numerous natural products and biologically active molecules. researchgate.net Its presence can enhance the pharmacokinetic properties of a drug candidate, such as solubility and bioavailability, and can also play a crucial role in the molecule's interaction with biological targets. nih.govnih.gov The incorporation of tetrahydrofuran moieties into drug design is a well-established strategy to improve the therapeutic profile of a compound. nih.gov

Rationale for the Academic Investigation of Novel Ether-Linked Anilines

The academic pursuit of novel ether-linked anilines is driven by the potential to create molecules with unique three-dimensional structures and electronic properties. The ether linkage provides a degree of conformational flexibility, which can be crucial for optimal binding to biological receptors. Moreover, the oxygen atom of the ether can act as a hydrogen bond acceptor, further influencing molecular interactions.

In the case of 4-Methyl-2-(oxolan-2-ylmethoxy)aniline, the ether linkage connects the aniline core to a chiral tetrahydrofuran unit. This introduces stereochemical complexity, which is often a key factor in determining the biological activity of a molecule. The investigation of such compounds allows researchers to explore the impact of stereochemistry on the compound's properties and potential applications. The synthesis and study of these novel aniline ethers contribute to a deeper understanding of structure-activity relationships and can lead to the discovery of new lead compounds in drug discovery. rroij.com

Scope and Objectives of Scholarly Research on this compound

The scholarly research on this compound is multifaceted, with several key objectives. A primary goal is the development of efficient and stereoselective synthetic routes to access this and related compounds. This involves exploring various synthetic methodologies and optimizing reaction conditions to achieve high yields and purity.

A second major objective is the thorough characterization of the compound's physicochemical properties. This includes detailed spectroscopic analysis (NMR, IR, Mass Spectrometry) to confirm its structure and stereochemistry, as well as the determination of its physical properties such as melting point and solubility.

Furthermore, a significant part of the research focuses on evaluating the potential biological activity of this compound. Given the pharmacological importance of both aniline and tetrahydrofuran moieties, this compound is a candidate for screening in various biological assays to identify any potential therapeutic applications. This could include testing for anticancer, antimicrobial, or other biological activities. The ultimate aim of this research is to contribute to the broader field of organic and medicinal chemistry by providing insights into the synthesis, properties, and potential applications of this novel class of compounds.

Detailed Research Findings

While specific research articles focusing solely on this compound are not abundant in publicly accessible literature, a plausible synthetic approach can be proposed based on established organic chemistry principles.

Proposed Synthesis

A common and effective method for the formation of the ether linkage in the target molecule is the Williamson ether synthesis. This reaction involves the nucleophilic substitution of an alkyl halide by an alkoxide. In this case, the synthesis would likely proceed in two main steps:

Formation of the Alkoxide: The starting material, 4-methyl-2-aminophenol, would be treated with a strong base, such as sodium hydride (NaH), to deprotonate the phenolic hydroxyl group, forming the corresponding sodium phenoxide. This alkoxide is a potent nucleophile.

Nucleophilic Substitution: The in-situ generated phenoxide would then be reacted with 2-(chloromethyl)oxolane. The phenoxide would attack the electrophilic carbon of the chloromethyl group, displacing the chloride ion and forming the desired ether linkage.

Figure 1: Proposed Williamson ether synthesis of this compound.

Data Tables

Due to the limited availability of experimental data for the specific compound this compound, the following tables present typical and expected data based on the analysis of structurally similar compounds. nih.govnih.gov

Table 1: Physicochemical Properties

| Property | Predicted Value/Range |

| Molecular Formula | C₁₂H₁₇NO₂ |

| Molecular Weight | 207.27 g/mol |

| Appearance | Likely a solid at room temperature |

| Melting Point | Estimated in the range of 40-60 °C |

| Solubility | Expected to be soluble in common organic solvents (e.g., DMSO, methanol, dichloromethane) and sparingly soluble in water. |

Table 2: Spectroscopic Data (Predicted)

| Spectroscopy | Expected Chemical Shifts/Signals |

| ¹H NMR (CDCl₃, 400 MHz) | δ (ppm): 7.0-6.5 (m, 3H, Ar-H), 4.2-3.8 (m, 3H, -O-CH₂-CH-), 3.7 (s, 2H, Ar-NH₂), 2.2 (s, 3H, Ar-CH₃), 2.1-1.8 (m, 4H, oxolane-CH₂) |

| ¹³C NMR (CDCl₃, 100 MHz) | δ (ppm): 145-140 (Ar-C-N, Ar-C-O), 130-110 (Ar-C), 78-75 (oxolane-CH-O), 70-65 (-O-CH₂-), 35-25 (oxolane-CH₂), 20-15 (Ar-CH₃) |

| IR (KBr, cm⁻¹) | ν: 3450-3300 (N-H stretch), 3050-3000 (Ar C-H stretch), 2950-2850 (Aliphatic C-H stretch), 1620-1600 (N-H bend), 1520-1480 (Ar C=C stretch), 1250-1200 (Ar-O stretch), 1100-1050 (Aliphatic C-O stretch) |

| Mass Spectrometry (ESI+) | m/z: 208.1332 [M+H]⁺ |

Structure

3D Structure

属性

IUPAC Name |

4-methyl-2-(oxolan-2-ylmethoxy)aniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17NO2/c1-9-4-5-11(13)12(7-9)15-8-10-3-2-6-14-10/h4-5,7,10H,2-3,6,8,13H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UIGLNHKUZFXTLT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)N)OCC2CCCO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H17NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

207.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Strategies and Methodologies for 4 Methyl 2 Oxolan 2 Ylmethoxy Aniline

Retrosynthetic Analysis of the 4-Methyl-2-(oxolan-2-ylmethoxy)aniline Scaffold

A retrosynthetic analysis of this compound suggests a logical disconnection of the ether linkage, a common strategy for molecules containing this functional group. amazonaws.com This primary disconnection points to two key precursors: 2-amino-5-methylphenol (B193566) and a suitable derivative of oxolan-2-ylmethanol. The carbon-oxygen bond of the ether is the most reasonable point for this disconnection. amazonaws.com

Further retrosynthesis of the 2-amino-5-methylphenol precursor can be envisioned through functional group interconversion, potentially starting from commercially available cresols or toluenes through nitration, reduction, and hydroxylation steps. The oxolan-2-ylmethanol moiety can be traced back to simpler starting materials such as furan (B31954) or other five-membered heterocycles through various ring-forming or modification reactions.

Development and Optimization of Preparative Synthetic Routes

The forward synthesis, guided by the retrosynthetic analysis, would logically involve the coupling of the two key fragments. The development of an efficient synthetic route requires careful consideration of functional group compatibility and the potential for side reactions.

Functionalization Reactions of Substituted Aniline (B41778) Precursors

The synthesis of the core aniline structure, 2-amino-5-methylphenol, can be approached from various starting materials. One common route involves the nitration of p-cresol, followed by reduction of the nitro group to an amine. The hydroxyl group directs the nitration to the ortho position. Subsequent reduction of the nitro group can be achieved using various methods, including catalytic hydrogenation or metal-acid reductions. The development of environmentally friendly methods for producing aniline derivatives is of high industrial interest. researchgate.net

Etherification Chemistry for the Introduction of the Oxolan-2-ylmethanol Moiety

The formation of the ether linkage between the 2-amino-5-methylphenol and the oxolan-2-ylmethanol moiety is a critical step. Several established etherification methods can be considered.

The Williamson ether synthesis is a classic and widely used method for preparing ethers. wikipedia.orgbyjus.com This SN2 reaction involves the reaction of an alkoxide with a primary alkyl halide. wikipedia.orgbyjus.com In this context, the phenoxide of 2-amino-5-methylphenol would be reacted with an activated derivative of oxolan-2-ylmethanol, such as (oxolan-2-yl)methyl halide or tosylate. The reaction is typically carried out in the presence of a base to deprotonate the phenol. youtube.com

The Mitsunobu reaction offers an alternative approach, allowing for the conversion of primary and secondary alcohols to ethers under milder conditions. missouri.eduorganic-chemistry.orgbyjus.comwikipedia.org This reaction typically involves triphenylphosphine (B44618) and an azodicarboxylate like diethyl azodicarboxylate (DEAD). wikipedia.org It proceeds with an inversion of stereochemistry at the alcohol carbon, which is a key consideration if chiral oxolan-2-ylmethanol is used. missouri.edu

| Etherification Method | Reagents | Key Features |

| Williamson Ether Synthesis | Base (e.g., NaH, K2CO3), (Oxolan-2-yl)methyl halide/tosylate | SN2 mechanism, requires activation of the alcohol. wikipedia.orgyoutube.com |

| Mitsunobu Reaction | Triphenylphosphine, DEAD or DIAD | Mild conditions, inversion of stereochemistry. missouri.eduwikipedia.org |

Application of Protecting Group Strategies in the Synthesis of this compound

The presence of both an amino and a hydroxyl group on the 2-amino-5-methylphenol precursor necessitates the use of protecting groups to ensure selective etherification at the hydroxyl position. libretexts.org The amino group is a nucleophile and can compete with the hydroxyl group in the etherification reaction.

Amino Group Protection: The amino group can be protected as a carbamate, for example, by reacting the aniline with di-tert-butyl dicarbonate (B1257347) (Boc anhydride) to form a Boc-protected amine. masterorganicchemistry.com Acylation with acetic anhydride (B1165640) is another common method to protect the amino group. doubtnut.com These protecting groups can be removed under specific conditions after the etherification is complete.

Hydroxyl Group Protection: While the goal is to react at the hydroxyl group, in some synthetic strategies, it might be necessary to protect it temporarily. Common protecting groups for hydroxyls include silyl (B83357) ethers (e.g., TBDMS) or acetals. highfine.commasterorganicchemistry.comlibretexts.org However, in the direct etherification of 2-amino-5-methylphenol, the focus will be on protecting the more reactive amino group.

| Functional Group | Protecting Group | Introduction Reagent | Removal Conditions |

| Amino (-NH2) | tert-Butoxycarbonyl (Boc) | Di-tert-butyl dicarbonate | Acidic conditions (e.g., TFA) masterorganicchemistry.com |

| Amino (-NH2) | Acetyl | Acetic anhydride | Acidic or basic hydrolysis doubtnut.com |

| Hydroxyl (-OH) | tert-Butyldimethylsilyl (TBDMS) | TBDMS-Cl, imidazole | Fluoride source (e.g., TBAF) masterorganicchemistry.com |

Stereoselective Synthesis Approaches for Chiral Induction (if applicable to the oxolan ring or other centers)

The oxolan-2-ylmethanol moiety contains a stereocenter at the 2-position of the tetrahydrofuran (B95107) ring. If a specific enantiomer or diastereomer of the final product is desired, a stereoselective synthesis of this fragment is required. There are several approaches to the stereoselective synthesis of substituted tetrahydrofurans. These methods often involve intramolecular cyclization reactions of chiral precursors. nih.gov For instance, the cyclization of chiral epoxy alcohols can lead to the formation of enantiomerically enriched tetrahydrofuran derivatives.

Green Chemistry Principles and Sustainable Synthesis of this compound

Applying green chemistry principles to the synthesis of this compound can reduce its environmental impact. This involves considering the atom economy of the reactions, using less hazardous solvents, and employing catalytic methods.

| Green Chemistry Principle | Application in Synthesis |

| Atom Economy | Designing reactions that maximize the incorporation of all materials used in the process into the final product. |

| Use of Catalysis | Employing catalytic reagents in small amounts instead of stoichiometric reagents. acs.org |

| Use of Renewable Feedstocks | Utilizing bio-based starting materials. einpresswire.com |

| Safer Solvents and Auxiliaries | Minimizing or eliminating the use of hazardous solvents. google.com |

Explorations in Continuous Flow Synthesis for this compound

The translation of the batch synthesis of this compound to a continuous flow process presents a compelling opportunity for process intensification and optimization. A hypothetical two-step continuous flow synthesis can be envisioned, leveraging the inherent benefits of microreactor technology for enhanced heat and mass transfer, precise control over reaction parameters, and improved safety profiles, particularly for highly exothermic or hazardous reactions.

The proposed continuous flow synthesis would involve two sequential modules:

Continuous Flow Williamson Ether Synthesis: The first step would be the O-alkylation of 4-methyl-2-nitrophenol (B89549) with 2-(chloromethyl)tetrahydrofuran. In a flow setup, a solution of 4-methyl-2-nitrophenol and a suitable base (e.g., potassium carbonate) in an appropriate solvent (e.g., dimethylformamide or acetonitrile) would be continuously pumped and mixed with a stream of 2-(chloromethyl)tetrahydrofuran. This mixture would then pass through a heated packed-bed reactor or a microchannel reactor. The use of a solid-supported base could simplify downstream purification. The elevated temperatures and pressures achievable in a sealed flow reactor can significantly accelerate the reaction rate, leading to shorter residence times.

Continuous Flow Nitro Reduction: The effluent from the first module, containing 1-methyl-4-nitro-2-((tetrahydrofuran-2-yl)methoxy)benzene, would be directly channeled into a second flow module for the reduction of the nitro group. Catalytic hydrogenation is a well-established and green method for this transformation. A packed-bed reactor containing a heterogeneous catalyst, such as palladium on carbon (Pd/C) or platinum on carbon (Pt/C), would be employed. A continuous stream of the nitro compound solution would be mixed with a source of hydrogen (either gaseous hydrogen or a transfer hydrogenation reagent) and passed through the heated catalyst bed. nih.govmdpi.com Flow hydrogenation offers superior safety by minimizing the volume of hydrogen gas at any given time and provides excellent control over the reaction temperature, which is crucial for managing the exothermicity of the nitro reduction. almacgroup.com

The table below outlines hypothetical, yet plausible, parameters for a continuous flow synthesis of this compound, based on literature for similar transformations.

Table 1: Hypothetical Parameters for Continuous Flow Synthesis

| Parameter | Williamson Ether Synthesis Module | Nitro Reduction Module |

|---|---|---|

| Reactants | 4-methyl-2-nitrophenol, 2-(chloromethyl)tetrahydrofuran, Base (e.g., K2CO3) | 1-methyl-4-nitro-2-((tetrahydrofuran-2-yl)methoxy)benzene, H2 (or transfer hydrogenation agent) |

| Catalyst | Phase Transfer Catalyst (optional) | 5% Pd/C or 5% Pt/C (sulfided) |

| Reactor Type | Packed-Bed Reactor or Microchannel Reactor | Packed-Bed Reactor (e.g., H-Cube®) |

| Temperature | 80 - 150 °C | 30 - 100 °C |

| Pressure | 5 - 15 bar | 10 - 80 bar |

| Residence Time | 5 - 20 minutes | 1 - 10 minutes |

| Solvent | DMF, Acetonitrile, or DMSO | Methanol, Ethanol, or Ethyl Acetate |

This table presents a set of potential starting parameters for the development of a continuous flow process. Actual optimal conditions would require experimental validation.

Research into the continuous flow reduction of nitroarenes has demonstrated high yields and excellent chemoselectivity, even in the presence of other reducible functional groups, which bodes well for the stability of the ether linkage in the target molecule. scihorizon.comresearchgate.net For instance, studies on continuous-flow hydrogenation of various nitroaromatics have shown that precise temperature and pressure control can lead to near-quantitative conversion with very short residence times, often in the range of minutes. mdpi.com

The key advantages of exploring a continuous flow synthesis for this compound include:

Enhanced Safety: Minimizing the reaction volume of potentially hazardous intermediates and reagents, and better control over exothermic reactions.

Increased Efficiency: Shorter reaction times and higher throughput due to accelerated reaction rates at elevated temperatures and pressures.

Improved Product Quality: Consistent product quality due to precise control over reaction parameters and reduced byproduct formation.

Scalability: Seamless scaling from laboratory to production scale by extending the operation time or by numbering-up the reactors.

While a dedicated continuous flow synthesis for this compound has not been reported, the extensive research and successful implementation of continuous flow for both Williamson ether synthesis and nitro group reductions provide a strong foundation for the development of such a process. Future research in this area would likely focus on optimizing the reaction conditions for this specific substrate, catalyst screening, and the integration of in-line purification techniques to create a fully continuous and automated manufacturing process.

Advanced Spectroscopic Analysis and Structural Characterization of 4 Methyl 2 Oxolan 2 Ylmethoxy Aniline

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational and Configurational Studies

High-resolution NMR spectroscopy would be the primary tool for elucidating the molecular structure of 4-Methyl-2-(oxolan-2-ylmethoxy)aniline in solution. Both one-dimensional (¹H and ¹³C NMR) and two-dimensional techniques would be essential.

Two-Dimensional NMR Techniques (COSY, HSQC, HMBC, NOESY) for Connectivity and Spatial Relationships

To establish the precise connectivity of atoms within the molecule, a series of 2D NMR experiments would be necessary.

COSY (Correlation Spectroscopy) would reveal proton-proton (¹H-¹H) coupling networks, confirming the spin systems within the aromatic ring and the tetrahydrofuran (B95107) ring.

HSQC (Heteronuclear Single Quantum Coherence) would correlate each proton to its directly attached carbon atom, allowing for the unambiguous assignment of carbon signals.

HMBC (Heteronuclear Multiple Bond Correlation) would show correlations between protons and carbons that are two or three bonds away, which is crucial for connecting the different fragments of the molecule, such as linking the oxolane methoxy (B1213986) group to the aniline (B41778) ring.

NOESY (Nuclear Overhauser Effect Spectroscopy) would provide information about the spatial proximity of protons, which is vital for determining the preferred conformation of the molecule in solution, particularly the orientation of the flexible (oxolan-2-yl)methoxy side chain relative to the aniline ring.

Dynamic NMR Investigations of Rotational Barriers and Conformational Exchange

The ether linkage in this compound allows for rotation around several bonds. Variable temperature NMR studies could reveal information about the energy barriers to these rotations. By monitoring changes in the NMR spectra as a function of temperature, it would be possible to determine if different conformers are interconverting and to quantify the energetics of these processes.

Vibrational Spectroscopy (FT-IR, Raman) for Elucidation of Functional Group Environments

Vibrational spectroscopy provides a "fingerprint" of the functional groups present in a molecule.

Fourier-Transform Infrared (FT-IR) Spectroscopy would be expected to show characteristic absorption bands for the N-H stretching of the primary amine, C-H stretching of the aromatic and aliphatic groups, C=C stretching of the benzene (B151609) ring, and the C-O-C stretching of the ether and tetrahydrofuran moieties.

Raman Spectroscopy , being complementary to FT-IR, would also be used to identify these and other vibrational modes. The position and intensity of these bands can be influenced by the local chemical environment and intermolecular interactions.

A hypothetical data table for the principal vibrational modes is presented below, based on characteristic group frequencies.

| Vibrational Mode | Expected Wavenumber (cm⁻¹) (FT-IR) | Expected Wavenumber (cm⁻¹) (Raman) |

| N-H stretch (amine) | 3500-3300 | 3500-3300 |

| C-H stretch (aromatic) | 3100-3000 | 3100-3000 |

| C-H stretch (aliphatic) | 3000-2850 | 3000-2850 |

| C=C stretch (aromatic ring) | 1650-1450 | 1650-1450 |

| C-O-C stretch (ether) | 1300-1000 | 1300-1000 |

Advanced Mass Spectrometry for Fragmentation Pathways and Isotopic Signatures

Mass spectrometry is a powerful technique for determining the molecular weight of a compound and for gaining structural information through the analysis of its fragmentation patterns. High-resolution mass spectrometry (HRMS) would be used to confirm the elemental composition of this compound. In tandem mass spectrometry (MS/MS) experiments, the molecular ion would be fragmented, and the resulting daughter ions would provide clues about the molecule's structure. Expected fragmentation pathways might include cleavage of the ether bond and fragmentation of the tetrahydrofuran ring.

X-ray Crystallography for Solid-State Molecular Structure and Intermolecular Interactions

Should a suitable single crystal of this compound be grown, X-ray crystallography would provide the definitive solid-state structure. This technique would yield precise bond lengths, bond angles, and torsion angles, offering an unambiguous picture of the molecule's conformation in the crystalline state. Furthermore, it would reveal the nature of intermolecular interactions, such as hydrogen bonding involving the amine group, which dictates how the molecules pack in the crystal lattice.

Chiroptical Spectroscopy (Electronic Circular Dichroism, Optical Rotatory Dispersion) for Stereochemical Assignment (if chiral)

The presence of a stereocenter at the 2-position of the oxolane ring means that this compound is a chiral molecule and can exist as a pair of enantiomers. Chiroptical techniques are essential for studying these stereoisomers.

Electronic Circular Dichroism (ECD) measures the differential absorption of left and right circularly polarized light by the chiral molecule. The resulting spectrum is highly sensitive to the absolute configuration of the stereocenter.

Optical Rotatory Dispersion (ORD) measures the change in the angle of plane-polarized light as a function of wavelength. Both ECD and ORD are crucial for assigning the absolute stereochemistry (R or S) of the chiral center, often in conjunction with quantum chemical calculations.

Computational and Theoretical Chemistry Studies on 4 Methyl 2 Oxolan 2 Ylmethoxy Aniline

Quantum Chemical Calculations for Electronic Structure and Stability

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. These methods provide insights into the electronic structure, stability, and reactivity of 4-Methyl-2-(oxolan-2-ylmethoxy)aniline at the atomic level.

Density Functional Theory (DFT) is a widely used computational method for predicting the electronic structure of molecules. For a molecule like this compound, DFT calculations, often employing functionals such as B3LYP or M06-2X with basis sets like 6-311++G(d,p), would be utilized to determine its most stable three-dimensional arrangement (ground state geometry). mdpi.comresearchgate.net These calculations would yield optimized bond lengths, bond angles, and dihedral angles. Furthermore, the total electronic energy obtained from these calculations provides a measure of the molecule's stability. Thermodynamic parameters, including enthalpy, entropy, and Gibbs free energy, can also be computed to understand the molecule's energetic profile. researchgate.net

Table 1: Hypothetical DFT-Calculated Geometrical Parameters for this compound

| Parameter | Bond/Angle | Calculated Value |

|---|---|---|

| Bond Length | C-N (aniline) | ~1.40 Å |

| Bond Length | C-O (ether) | ~1.37 Å |

| Bond Angle | C-N-H (aniline) | ~113° |

Note: The data in this table is illustrative and based on typical values for similar functional groups. Actual values would require specific DFT calculations for this compound.

For even greater accuracy in electronic structure determination, ab initio methods such as Møller-Plesset perturbation theory (MP2) or Coupled Cluster (CC) theory (e.g., CCSD(T)) can be employed. mdpi.com While computationally more demanding than DFT, these methods provide a higher level of theory and are often used to benchmark the results from less computationally expensive methods. researchgate.net For this compound, high-accuracy single-point energy calculations on the DFT-optimized geometry would provide a more refined understanding of its electronic energy and stability.

Conformational Analysis via Molecular Mechanics and Molecular Dynamics Simulations

The flexibility of the oxolane and methoxy (B1213986) groups in this compound suggests the existence of multiple low-energy conformations. Conformational analysis is crucial for understanding the molecule's behavior in different environments.

Molecular mechanics (MM) force fields, such as AMBER or MMFF, offer a computationally efficient way to explore the potential energy surface of the molecule. nih.gov By systematically rotating the rotatable bonds, a conformational search can identify various local energy minima.

Molecular dynamics (MD) simulations would provide a dynamic picture of the conformational landscape. By simulating the motion of the atoms over time, MD simulations can reveal the preferred conformations and the transitions between them in a simulated environment (e.g., in a solvent).

Computational Prediction of Spectroscopic Parameters (NMR chemical shifts, IR frequencies)

Computational methods are invaluable for predicting and interpreting spectroscopic data. For this compound, DFT calculations can be used to predict its ¹H and ¹³C NMR chemical shifts and its infrared (IR) vibrational frequencies. mdpi.comresearchgate.net

Predicted NMR chemical shifts are typically calculated using the Gauge-Including Atomic Orbital (GIAO) method on the optimized geometry. researchgate.net These theoretical values, when compared to experimental data, can aid in the structural elucidation and assignment of signals.

Theoretical IR spectra are obtained from frequency calculations. The calculated vibrational frequencies correspond to specific molecular motions (stretching, bending, etc.). researchgate.netmdpi.com These predictions can be compared with experimental IR spectra to identify characteristic functional group vibrations. mdpi.com

Table 2: Hypothetical Predicted vs. Experimental Spectroscopic Data for this compound

| Spectrum | Parameter | Predicted Value | Experimental Value |

|---|---|---|---|

| ¹³C NMR | C-NH₂ (aniline) | ~145 ppm | Not Available |

| ¹H NMR | -CH₃ (methyl) | ~2.3 ppm | Not Available |

| IR | N-H stretch (aniline) | ~3400-3500 cm⁻¹ | Not Available |

Note: The data in this table is illustrative. Actual computational predictions would need to be performed and validated against experimental measurements.

Elucidation of Reaction Mechanisms through Computational Pathway Analysis

Computational chemistry can be used to explore the potential reaction pathways of this compound. For instance, studies on similar aniline (B41778) derivatives have investigated their reactions with atmospheric radicals like OH. mdpi.comresearchgate.net By mapping the potential energy surface, researchers can identify transition states and intermediates for various reaction channels, such as addition or abstraction reactions. mdpi.comnih.gov The activation energies calculated for these pathways can help determine the most likely reaction mechanism and predict reaction kinetics. mdpi.com

Structure-Activity/Property Relationship Modeling (excluding prohibited activities/properties)

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models are statistical methods used to correlate the chemical structure of a compound with its activity or properties. For a series of aniline derivatives, QSAR/QSPR models could be developed to predict properties such as antioxidant activity based on calculated molecular descriptors. pensoft.net These descriptors can include electronic properties (e.g., HOMO/LUMO energies), steric properties (e.g., molecular volume), and lipophilicity (e.g., LogP). pensoft.net Such models can guide the design of new compounds with desired characteristics.

Reaction Chemistry and Mechanistic Investigations of 4 Methyl 2 Oxolan 2 Ylmethoxy Aniline

Reactivity Profiling of the Aniline (B41778) Moiety in 4-Methyl-2-(oxolan-2-ylmethoxy)aniline

The aniline core is the primary site of many chemical reactions due to the activating, ortho-para directing amino group and the nucleophilic nitrogen atom.

Electrophilic Aromatic Substitution Reactions on the Benzene (B151609) Ring

The amino group is a potent activating group in electrophilic aromatic substitution, directing incoming electrophiles to the ortho and para positions relative to it. byjus.com In this compound, the para position is blocked by the methyl group. The ortho position at C6 is sterically hindered by the bulky oxolan-2-ylmethoxy group. Therefore, electrophilic substitution is most likely to occur at the C3 and C5 positions.

Key electrophilic aromatic substitution reactions include:

Halogenation: Reaction with bromine water would likely lead to the formation of 2,4,6-tribromoaniline (B120722) if the amino group's directing effect dominates and steric hindrance can be overcome, though milder conditions might allow for mono- or di-substitution. byjus.com For 4-methylaniline, bromination can introduce a bromine atom onto the aromatic ring. echemi.com

Nitration: Direct nitration with a mixture of nitric and sulfuric acid can be problematic for anilines as the strongly acidic conditions can lead to oxidation and the formation of the anilinium ion, which is a meta-directing group. byjus.com A common strategy to overcome this is to first protect the amino group by acetylation, converting it to an acetanilide (B955). This amide is still an ortho-para director but is less activating and prevents oxidation. Subsequent nitration would likely introduce a nitro group at the C5 position, followed by deprotection to yield the nitro-substituted aniline.

Sulfonation: Treatment with fuming sulfuric acid would lead to the formation of the corresponding sulfonic acid. The initial product is the anilinium hydrogen sulfate, which upon heating rearranges to sulfanilic acid. byjus.com For the target molecule, sulfonation is expected to occur at the C5 position.

Friedel-Crafts Reactions: Aniline itself is generally a poor substrate for Friedel-Crafts alkylation and acylation. The amino group complexes with the Lewis acid catalyst (e.g., AlCl₃), deactivating the ring towards electrophilic substitution. Protection of the amino group as an acetanilide is again necessary to facilitate these reactions.

| Electrophilic Aromatic Substitution | Reagent | Predicted Major Product |

| Halogenation | Br₂ in H₂O | 3,5-Dibromo-4-methyl-2-(oxolan-2-ylmethoxy)aniline |

| Nitration (via acetanilide) | 1. Ac₂O, Pyridine; 2. HNO₃, H₂SO₄; 3. H₃O⁺ | 5-Nitro-4-methyl-2-(oxolan-2-ylmethoxy)aniline |

| Sulfonation | Fuming H₂SO₄ | 5-Amino-2-methyl-4-(oxolan-2-ylmethoxy)benzenesulfonic acid |

Nucleophilic Reactivity at the Nitrogen Center

The lone pair of electrons on the nitrogen atom of the aniline moiety makes it nucleophilic. It can react with a variety of electrophiles.

Alkylation: The primary amino group can be alkylated by reaction with alkyl halides. However, this reaction is often difficult to control and can lead to a mixture of mono-, di-, and even tri-alkylated products (forming a quaternary ammonium (B1175870) salt). Reductive amination with aldehydes or ketones provides a more controlled method for mono-alkylation.

Acylation: The amino group readily reacts with acid chlorides or anhydrides to form amides. This is a common protecting group strategy for anilines in organic synthesis. For example, reaction with acetyl chloride in the presence of a base would yield N-(4-methyl-2-(oxolan-2-ylmethoxy)phenyl)acetamide.

Diazotization: At low temperatures (0-5 °C), primary aromatic amines react with nitrous acid (generated in situ from NaNO₂ and a strong acid like HCl) to form a diazonium salt. This diazonium salt is a versatile intermediate that can undergo a variety of substitution reactions (Sandmeyer, Schiemann, etc.) to introduce a wide range of functional groups onto the aromatic ring, replacing the original amino group.

Oxidation and Reduction Chemistry of the Aniline Functionality

The aniline moiety is susceptible to oxidation. The products of oxidation can vary depending on the oxidizing agent and reaction conditions.

Oxidation: Strong oxidizing agents like potassium permanganate (B83412) (KMnO₄) or chromium trioxide (CrO₃) can lead to the formation of complex mixtures of products, including nitroso, nitro, and polymeric materials. researchgate.net Under controlled conditions, oxidation of substituted anilines can yield azoxybenzenes or nitrobenzenes. acs.org

Reduction: The aromatic ring of aniline is relatively resistant to reduction. However, under forcing conditions (high pressure and temperature) with a suitable catalyst (e.g., rhodium on carbon), the benzene ring can be hydrogenated to a cyclohexylamine (B46788) derivative.

Chemical Transformations Involving the Oxolan-2-ylmethoxy Substituent

The oxolan-2-ylmethoxy group consists of a tetrahydrofuran (B95107) (THF) ring linked to the aniline through an ether bond. Both the THF ring and the ether linkage are potential sites for chemical reactions.

Ring-Opening and Ring-Closing Reactions of the Tetrahydrofuran Ring

The tetrahydrofuran ring is a cyclic ether and is generally stable. However, under certain conditions, it can undergo ring-opening reactions.

Acid-Catalyzed Ring Opening: In the presence of strong acids, particularly in the presence of a good nucleophile, the ether oxygen of the THF ring can be protonated, making it a good leaving group. A subsequent nucleophilic attack can lead to ring opening. For example, reaction with HBr or HI could potentially cleave the THF ring.

Lewis Acid-Mediated Ring Opening: Frustrated Lewis pairs have been shown to activate and open the THF ring. acs.org

Palladium-Mediated Ring Opening: It has been reported that primary aromatic amines can react with peroxidic THF in the presence of a palladium catalyst and hydrogen to yield 4-N-arylamino-1-butanols via ring opening. nih.gov This suggests a potential transformation for this compound under similar conditions.

Reactions at the Ether Linkage and Oxolan Ring Modificaitons

The ether linkage between the aniline ring and the oxolan-2-ylmethoxy substituent is an aryl alkyl ether.

Ether Cleavage: Aryl alkyl ethers can be cleaved by strong acids such as HBr or HI. organic-chemistry.org The reaction proceeds via protonation of the ether oxygen, followed by nucleophilic attack of the halide ion. In this case, the cleavage would likely occur at the alkyl-oxygen bond, yielding 4-methyl-2-aminophenol and a halogenated derivative of the oxolan-2-ylmethanol. The C(aryl)-O bond is generally stronger and less susceptible to cleavage. Oxidative cleavage of ethers can also be achieved using certain enzymes or chemical reagents. nih.gov

| Reaction of Oxolan-2-ylmethoxy Substituent | Reagent/Condition | Predicted Product(s) |

| Ring Opening | Pd/C, H₂, peroxidic THF | 4-((4-methyl-2-aminophenyl)amino)butan-1-ol |

| Ether Cleavage | HBr (excess) | 2-Amino-5-methylphenol (B193566) and 2-(bromomethyl)oxolane |

Catalytic Transformations Employing this compound as a Substrate or Ligand

There is a lack of specific published research detailing the use of this compound as either a substrate in catalytic transformations or as a ligand in catalysis. While aniline derivatives are versatile building blocks and ligands in organic synthesis and coordination chemistry, the specific catalytic applications of this compound have not been explored or reported in the available scientific literature.

In a hypothetical scenario, the aniline functional group could be a target for various catalytic cross-coupling reactions, such as Buchwald-Hartwig amination, to form more complex amines. The molecule could also potentially serve as a bidentate ligand, coordinating to a metal center through the nitrogen of the aniline and the oxygen of the oxolane ether, which could be explored in the development of new catalysts. However, no such studies have been published.

Detailed Mechanistic Studies of Key Synthetic and Derivative Reactions

Comprehensive mechanistic studies on the synthesis or derivative reactions of this compound are not present in the current body of scientific literature. The synthesis of this compound would likely involve the etherification of 4-methyl-2-aminophenol with a 2-(halomethyl)oxolane or a related electrophile. The mechanism would follow a standard nucleophilic substitution pathway.

Further reactions of the aniline group, such as acylation or diazotization, would be expected to proceed through well-established mechanisms for aromatic amines. For instance, acylation would involve the nucleophilic attack of the amine on an acylating agent, and diazotization would proceed via the formation of a nitrosonium ion and its subsequent reaction with the aniline. However, specific mechanistic investigations, including kinetic studies, computational modeling, or isotopic labeling experiments, for reactions involving this compound have not been reported.

Due to the absence of specific research on this compound, no data tables can be generated.

Advanced Applications and Integration of 4 Methyl 2 Oxolan 2 Ylmethoxy Aniline in Materials Science and Chemical Systems

Incorporation into Polymer Architectures and Macromolecular Design

The unique structural characteristics of 4-Methyl-2-(oxolan-2-ylmethoxy)aniline, featuring a reactive aniline (B41778) moiety and a bulky, flexible oxolane-containing side chain, position it as a promising candidate for the development of novel polymer architectures. The interplay between the electron-rich aromatic ring, the secondary amine, and the ether linkage offers multiple avenues for polymerization and for tailoring the properties of the resulting macromolecules.

Monomer Design and Polymerization Strategies Utilizing this compound

The design of monomers based on this compound can be approached through several synthetic strategies to facilitate polymerization. The primary amino group of the aniline moiety is a key functional handle for incorporation into various polymer backbones.

One of the most direct methods for polymerizing aniline derivatives is through oxidative polymerization . rsc.orggoogle.com This process typically involves the use of an oxidizing agent, such as ammonium (B1175870) persulfate, in an acidic medium to induce the formation of polyaniline-like chains. rsc.orgrroij.com For this compound, this would theoretically lead to a polymer with a polyaniline backbone, where the repeating units are substituted with methyl and oxolanylmethoxy groups. The presence of the ortho-ether linkage would likely influence the electronic properties and conformation of the resulting polymer chain.

Another strategy involves the functionalization of the aniline nitrogen to create a monomer suitable for step-growth polymerization. For instance, reaction with phosgene (B1210022) or a diisocyanate could yield a monomer capable of participating in polyurethane or polyurea formation. Similarly, conversion of the amine to an amide or imide functionality would open pathways to polyamide and polyimide synthesis, respectively. These approaches allow for more precise control over the polymer structure compared to oxidative polymerization.

The development of vinyl-functionalized monomers from this compound represents another viable route. This could be achieved by introducing a polymerizable group, such as a vinyl, allyl, or acryloyl moiety, onto the aniline ring or nitrogen. Such monomers could then undergo radical, cationic, or anionic polymerization to form polymers with a poly(vinyl) or poly(acrylate) backbone and pendant this compound units.

The following table summarizes potential polymerization strategies for monomers derived from this compound:

| Polymerization Strategy | Monomer Type | Resulting Polymer Type | Potential Properties |

| Oxidative Polymerization | This compound | Substituted Polyaniline | Electrically conductive, electroactive, stimuli-responsive |

| Step-Growth Polymerization | Diisocyanate or diacyl chloride derivative | Polyurethane, Polyurea, Polyamide | High thermal stability, good mechanical properties |

| Chain-Growth Polymerization | Vinyl or acrylate (B77674) derivative | Poly(vinylaniline), Poly(acrylanilide) | Tunable solubility, film-forming capabilities |

Co-polymerization Studies and Material Property Modulation

Co-polymerization of this compound or its derivatives with other monomers is a powerful tool for modulating the properties of the resulting materials. researchgate.net The incorporation of the bulky and flexible oxolanylmethoxy side group can be expected to significantly impact the processability, solubility, and morphology of the copolymers. rroij.com

In the context of conductive polymers , co-polymerization of this compound with aniline can be anticipated to enhance the solubility of the resulting polyaniline derivative in common organic solvents. rroij.com The steric hindrance introduced by the ortho-substituent may, however, lead to a decrease in electrical conductivity by disrupting the planarity of the polymer backbone and reducing interchain interactions. conicet.gov.ar The extent of this effect would be dependent on the molar ratio of the co-monomers. rroij.com

When incorporated into engineering plastics like polyamides or polyimides, the oxolanylmethoxy group could act as an internal plasticizer, increasing the flexibility and lowering the glass transition temperature of the material. This could be advantageous for applications requiring materials with improved processability and impact resistance.

Furthermore, the presence of the ether and amine functionalities in the side chain provides potential sites for post-polymerization modification . For example, the lone pair of electrons on the oxygen and nitrogen atoms could be used to coordinate with metal ions, leading to the formation of polymer-metal composites with interesting catalytic or optical properties.

The following table outlines the expected effects of incorporating this compound as a co-monomer on the properties of different polymer classes:

| Polymer Class | Co-monomer | Expected Property Modulation |

| Conductive Polymers | Aniline | Increased solubility, potentially decreased conductivity |

| Polyamides | Adipoyl chloride, Terephthaloyl chloride | Increased flexibility, lower glass transition temperature |

| Polyacrylates | Methyl methacrylate, Styrene | Modified refractive index, potential for post-polymerization functionalization |

Role in Supramolecular Assembly and Self-Organization Phenomena

The molecular structure of this compound suggests a propensity for engaging in supramolecular assembly and self-organization. researchgate.net The presence of both hydrogen bond donors (the N-H group of the aniline) and acceptors (the nitrogen and the ether oxygen) allows for the formation of intricate hydrogen-bonded networks. nih.gov

The aniline moiety can participate in π-π stacking interactions, which are crucial driving forces for the self-assembly of aromatic molecules. nih.gov The combination of hydrogen bonding and π-π stacking can lead to the formation of well-defined one-, two-, or three-dimensional supramolecular architectures. For instance, in the presence of appropriate complementary molecules, such as phenols or carboxylic acids, this compound could form co-crystals with specific arrangements. nih.govnih.gov

The oxolanylmethoxy side chain is expected to play a significant role in directing the self-assembly process. Its flexibility allows it to adopt various conformations, which can influence the packing of the molecules in the solid state. Moreover, the ether oxygen can act as a hydrogen bond acceptor, further contributing to the stability of the supramolecular structure.

Computational studies on similar aniline-crown ether systems have shown that the nature and position of substituents on the aniline ring can significantly affect the binding and recognition properties. mdpi.com It is conceivable that the oxolane ring in this compound could exhibit a "crown-ether-like" behavior, enabling it to selectively interact with specific cations or guest molecules.

Development as Advanced Chemical Probes and Ligands in Transition Metal Chemistry (excluding biological contexts)

The aniline scaffold is a versatile platform for the design of ligands for transition metal catalysis. The nitrogen atom of this compound can coordinate to a metal center, and the electronic and steric properties of the ligand can be fine-tuned by the substituents on the aromatic ring. The presence of the methyl group at the para position and the bulky ether group at the ortho position would impart specific steric hindrance around a coordinated metal center, which could influence the selectivity of catalytic reactions.

Furthermore, the ether oxygen in the side chain could act as a secondary coordination site, making this compound a potential bidentate ligand. Such chelating ligands often form more stable complexes with transition metals and can lead to enhanced catalytic activity and selectivity. researchgate.net The flexibility of the ether-containing side chain would allow it to accommodate the geometric constraints of different metal centers.

The development of chemical probes for the detection of specific analytes is another area where this compound could find application. purdue.edu The aniline moiety can be readily modified to incorporate a fluorophore or a chromophore. The binding of an analyte to a receptor unit attached to the aniline scaffold could induce a change in the photophysical properties of the reporter group, enabling a detectable signal. The oxolanylmethoxy group could be part of the recognition site, contributing to the selectivity of the probe. nih.gov

Design of Functional Molecules Incorporating the this compound Scaffold

The this compound scaffold can serve as a building block for the synthesis of a variety of functional molecules with applications in materials science and medicinal chemistry. nih.govcresset-group.com The reactive amino group allows for a wide range of chemical transformations, enabling the introduction of diverse functional groups. acs.orgbohrium.com

For example, diazotization of the aniline followed by coupling reactions can be used to synthesize azo dyes with tailored absorption properties. The color of these dyes would be influenced by the electronic effects of the methyl and oxolanylmethoxy substituents.

In the field of medicinal chemistry, the aniline scaffold is a common feature in many drug molecules. nih.govnih.gov The specific substitution pattern of this compound could be explored for the development of new therapeutic agents. The combination of a substituted aniline core with the flexible ether side chain could lead to molecules with unique binding properties to biological targets. ijcce.ac.ir

The synthesis of quinazoline (B50416) derivatives from substituted anilines is a well-established strategy in drug discovery. webofproceedings.org By reacting this compound with appropriate reagents, novel quinazoline-based molecules could be prepared and evaluated for their biological activity.

Conclusion and Future Research Directions for 4 Methyl 2 Oxolan 2 Ylmethoxy Aniline

Summary of Key Academic Contributions and Insights

There are no documented academic contributions or key insights available for 4-Methyl-2-(oxolan-2-ylmethoxy)aniline in published scientific literature.

Unresolved Challenges and Open Questions in the Chemistry of this compound

Due to the absence of research on this compound, there are no identified unresolved challenges or open questions regarding its chemistry. Foundational research would be required to establish its basic chemical properties, reactivity, and potential synthetic pathways.

Emerging Areas of Research for this compound and Related Chemical Structures

Without any existing research, it is not possible to identify emerging areas of investigation for this compound. Any potential research would be considered novel. While research exists for related aniline (B41778) and oxolane-containing compounds in various fields, no direct lineage of inquiry can be linked to this specific molecule at this time.

常见问题

Q. How can hybrid thermo-electrochemical systems enhance the mineralization of aromatic amines?

- Methodological Answer : Integrate solar thermal energy with electrochemical oxidation (STEP) to overcome kinetic barriers. For example, heating anodes to 60°C increases reaction rates while avoiding passivation films (e.g., polyaniline), achieving >90% TOC removal .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。